molecular formula C24H28N4O2 B11141802 (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone

(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11141802
M. Wt: 404.5 g/mol
InChI Key: RTNKDXNHNQLEMY-UHFFFAOYSA-N
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Description

The compound (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone is a complex organic molecule featuring a pyrazole ring, a piperazine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Substitution Reactions: The phenyl and isopropyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the pyrazole ring can be treated with isopropyl bromide and phenyl magnesium bromide in the presence of a catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole and piperazine derivatives. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It can be used in the development of new drugs, particularly those targeting neurological or inflammatory pathways due to its piperazine and pyrazole moieties.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit specific enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone: Similar structure but with a methyl group instead of an isopropyl group.

    (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-chlorophenyl)piperazino]methanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The unique combination of the isopropyl group on the pyrazole ring and the methoxy group on the piperazine ring gives (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone distinct chemical and biological properties. This combination can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C24H28N4O2/c1-18(2)20-17-22(28(25-20)19-9-5-4-6-10-19)24(29)27-15-13-26(14-16-27)21-11-7-8-12-23(21)30-3/h4-12,17-18H,13-16H2,1-3H3

InChI Key

RTNKDXNHNQLEMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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